4-phenyl-1-[(6-pyrimidin-5-ylpyridin-3-yl)carbonyl]azepane
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Overview
Description
Pyrazoles, pyrazolines, and their derivatives are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of these compounds often involves the use of a variety of chemical reactions, including condensation, nucleophilic substitutions, and ring transformations .Molecular Structure Analysis
The molecular structure of these compounds typically includes a heterocyclic ring, which can have various substituents attached to it. The exact structure can vary widely depending on the specific compound .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. Some common properties that may be of interest include solubility, melting point, boiling point, and various spectroscopic properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-phenylazepan-1-yl)-(6-pyrimidin-5-ylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22(19-8-9-21(25-15-19)20-13-23-16-24-14-20)26-11-4-7-18(10-12-26)17-5-2-1-3-6-17/h1-3,5-6,8-9,13-16,18H,4,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHVJWUVXBKUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CN=CN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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